

# Novel Imidazo[1,2-b]pyridazine Compounds Demonstrate Potent and Selective mTOR Inhibition

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 6-Chloroimidazo[1,2-b]pyridazine hydrochloride

**Cat. No.:** B578171

[Get Quote](#)

For Immediate Release: Researchers have synthesized a series of novel imidazo[1,2-b]pyridazine derivatives that exhibit significant inhibitory activity against the mammalian target of rapamycin (mTOR), a crucial regulator of cell growth and proliferation. Two lead compounds, designated A17 and A18, have demonstrated potent, ATP-competitive inhibition of mTOR, with promising anti-proliferative effects in various cancer cell lines. This comparison guide provides an objective overview of the performance of these novel compounds against established mTOR inhibitors, supported by experimental data.

## Performance Comparison of mTOR Inhibitors

The inhibitory activity of the novel imidazo[1,2-b]pyridazine compounds was assessed through in vitro kinase assays and cellular proliferation assays. The results are compared with well-established mTOR inhibitors, including Rapamycin, BEZ235, and PI-103.

## In Vitro mTOR Kinase Inhibition

The half-maximal inhibitory concentration (IC50) against mTOR was determined to quantify the potency of the novel compounds.

| Compound            | Type                        | mTOR IC50 (nM) |
|---------------------|-----------------------------|----------------|
| A17                 | Imidazo[1,2-b]pyridazine    | 67             |
| A18                 | Imidazo[1,2-b]pyridazine    | 62             |
| Rapamycin           | Allosteric mTORC1 Inhibitor | ~0.1[1]        |
| BEZ235 (Dactolisib) | Dual PI3K/mTOR Inhibitor    | 20.7[2]        |
| PI-103              | Dual PI3K/mTOR Inhibitor    | 20 - 30        |

Lower IC50 values indicate greater potency.

## Anti-Proliferative Activity in Human Cancer Cell Lines

The anti-proliferative efficacy of the novel compounds was evaluated against a panel of human cancer cell lines using the Sulforhodamine B (SRB) assay. The IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.

| Cell Line | Cancer Type                | A17 IC50 (µM) | A18 IC50 (µM) |
|-----------|----------------------------|---------------|---------------|
| A549      | Non-small cell lung cancer | 0.05          | 0.02          |
| H460      | Non-small cell lung cancer | 0.02          | 0.03          |
| HT-29     | Colon adenocarcinoma       | 0.11          | 0.05          |
| MKN-45    | Gastric cancer             | 0.07          | 0.05          |
| U87-MG    | Glioblastoma-astrocytoma   | 0.08          | 0.04          |
| MCF-7     | Breast cancer              | 0.13          | 0.07          |

## Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mTOR signaling pathway and the experimental workflow used to confirm the inhibitory action of the novel imidazo[1,2-b]pyridazine compounds.





[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Novel Imidazo[1,2-b]pyridazine Compounds Demonstrate Potent and Selective mTOR Inhibition]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b578171#confirmation-of-mtor-inhibition-by-novel-imidazo-1-2-b-pyridazine-compounds>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)